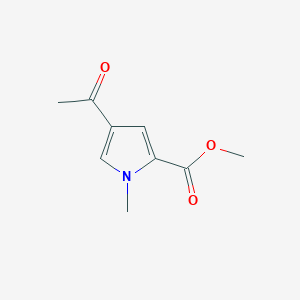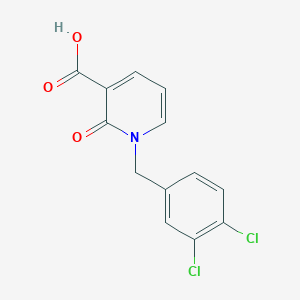![molecular formula C17H14N4O2S B1303750 2-[(9-苯基-9H-[1,2,4]三唑并[4,3-a]苯并咪唑-3-基)硫代]丙酸 CAS No. 891449-63-1](/img/structure/B1303750.png)
2-[(9-苯基-9H-[1,2,4]三唑并[4,3-a]苯并咪唑-3-基)硫代]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid” is a compound used for proteomics research . It has a molecular formula of C17H14N4O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to a triazolo-benzimidazole core, which is further linked to a propanoic acid moiety via a sulfur atom . The molecular weight of the compound is 338.38 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 338.38 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not available in the literature.科学研究应用
蛋白质组学研究
该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该领域对于理解许多生物过程至关重要。
抗真菌活性
三唑衍生物,该化合物属于其中一部分,已被合成和评估其抗真菌活性 . 它们对隐球菌和念珠菌属物种显示出有效性。
抗菌潜力
一些三唑衍生物已显示出对金黄色葡萄球菌和大肠杆菌的抗菌潜力 . 这表明我们的化合物可能具有类似的特性。
药理活性
具有类似结构的化合物,特别是1,2,4-三唑并[3,4-b][1,3,4]噻二嗪,已显示出多种药理活性 . 这些包括抗癌、抗菌、镇痛和抗炎、抗氧化、抗病毒、酶抑制剂(碳酸酐酶抑制剂、胆碱酯酶抑制剂、碱性磷酸酶抑制剂、抗脂肪酶活性、芳香酶抑制剂)和抗结核剂。
药物设计与发现
该化合物的结构,特别是三唑和苯并咪唑环的存在,使其成为药物设计和发现的宝贵候选者 . 它与不同靶受体形成特定相互作用的能力可以用于开发新药。
合成中间体
像这种化合物这样的化合物经常用作生产其他复杂分子的合成中间体 . 这使得它们在化学研究和工业的各个领域都具有价值。
未来方向
作用机制
Target of Action
Compounds containing a triazole ring, such as “2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid”, are known to interact with a variety of enzymes and receptors due to their ability to form stable complexes .
Mode of Action
The triazole ring in “2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid” can act as a versatile scaffold for drug design, as it is capable of participating in various types of bonding interactions with biological targets .
Biochemical Pathways
Triazole-containing compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . The specific pathways affected would depend on the exact structure of the compound and its target.
Pharmacokinetics
The ADME properties of “2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid” would depend on its exact structure and formulation. Generally, the presence of a triazole ring can enhance the lipophilicity of a compound, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of “2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid” would depend on its specific targets and mode of action. Given the wide range of activities exhibited by triazole-containing compounds, it could potentially have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of “2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid”. These factors could affect its solubility, stability, absorption, distribution, metabolism, and excretion .
生化分析
Biochemical Properties
2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as carbonic anhydrase and cholinesterase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Cellular Effects
The effects of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. Furthermore, 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it inhibits enzyme activity by binding to the active site and blocking substrate access . This inhibition can lead to downstream effects, such as changes in gene expression and cellular function. Additionally, 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can activate or inhibit signal transduction pathways by interacting with cell surface receptors, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term exposure to 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid has been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits carbonic anhydrase, leading to altered bicarbonate and proton levels . This inhibition can affect various physiological processes, such as respiration and acid-base balance. Additionally, 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can modulate the activity of other metabolic enzymes, leading to changes in metabolic pathways and flux.
Transport and Distribution
The transport and distribution of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s activity can be modulated by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments.
属性
IUPAC Name |
2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11(15(22)23)24-17-19-18-16-20(12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16)17/h2-11H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECZDCGZTWKZRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)
![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)



